molecular formula C7H4ClF2NS B13444099 2-Chloro-4,5-difluorobenzene-1-carbothioamide

2-Chloro-4,5-difluorobenzene-1-carbothioamide

Cat. No.: B13444099
M. Wt: 207.63 g/mol
InChI Key: GXYIFFVXVHRQKQ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzene-1-carbothioamide is an organic compound with a unique structure that includes chlorine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluorobenzene-1-carbothioamide typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a carbothioamide group. One common method involves the reaction of 2-chloro-4,5-difluorobenzene with thiourea under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, nucleophilic substitution, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluorobenzene-1-carbothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Chloro-4,5-difluorobenzene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluorobenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,4-difluorobenzene
  • 2-Chloro-4,5-difluorobenzoic acid
  • 1-Chloro-2,5-difluorobenzene

Uniqueness

2-Chloro-4,5-difluorobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substitution patterns on the benzene ring.

Properties

Molecular Formula

C7H4ClF2NS

Molecular Weight

207.63 g/mol

IUPAC Name

2-chloro-4,5-difluorobenzenecarbothioamide

InChI

InChI=1S/C7H4ClF2NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)

InChI Key

GXYIFFVXVHRQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=S)N

Origin of Product

United States

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